molecular formula C24H26N2O4S B5149663 N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide

Cat. No.: B5149663
M. Wt: 438.5 g/mol
InChI Key: CPWLRWSSRCLHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide, also known as EPPG, is a chemical compound that has been widely studied for its potential therapeutic applications. EPPG belongs to the class of sulfonylurea compounds and has been found to possess a range of biological activities.

Mechanism of Action

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide acts by inhibiting the activity of SUR1, a protein that is involved in the release of insulin from pancreatic beta cells. By inhibiting SUR1, this compound prevents the release of insulin and thereby reduces blood glucose levels. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
This compound has been found to possess a range of biochemical and physiological effects. It has been shown to reduce blood glucose levels in animal models of type 2 diabetes. This compound has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to inhibit the growth of tumor cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide in lab experiments is its well-defined mechanism of action. This compound acts by inhibiting the activity of SUR1, which makes it a useful tool for studying the role of SUR1 in insulin release. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide. One area of research is the development of more soluble analogs of this compound that can be used in a wider range of experiments. Another area of research is the investigation of the potential anti-tumor properties of this compound in animal models. Finally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide involves a series of chemical reactions. The starting material for the synthesis is N-phenyl-N-(2-phenylethyl)glycinamide, which is reacted with ethyl 4-bromobenzenesulfonate to form N-phenyl-N-(2-phenylethyl)-4-bromobenzenesulfonamide. This intermediate is then reacted with sodium ethoxide and ethyl alcohol to form this compound.

Scientific Research Applications

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been found to possess antidiabetic, anti-inflammatory, and antitumor properties. This compound has been shown to inhibit the activity of sulfonylurea receptor 1 (SUR1) and prevent the release of insulin from pancreatic beta cells. This makes this compound a potential candidate for the treatment of type 2 diabetes.

Properties

IUPAC Name

2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-2-30-22-13-15-23(16-14-22)31(28,29)26(21-11-7-4-8-12-21)19-24(27)25-18-17-20-9-5-3-6-10-20/h3-16H,2,17-19H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWLRWSSRCLHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.